Cas no 1805478-71-0 (Ethyl 2-bromo-3-chloro-6-fluorobenzoate)

Ethyl 2-bromo-3-chloro-6-fluorobenzoate is a halogenated benzoate ester with a molecular formula of C₉H₇BrClFO₂. This compound serves as a versatile intermediate in organic synthesis, particularly in pharmaceutical and agrochemical applications, due to its reactive bromo, chloro, and fluoro substituents. The ethyl ester group enhances solubility in organic solvents, facilitating further functionalization. Its well-defined structure allows for selective modifications, making it valuable in cross-coupling reactions and nucleophilic substitutions. The presence of multiple halogens provides distinct reactivity patterns, enabling precise control in multi-step syntheses. High purity grades ensure consistent performance in research and industrial processes. Proper handling is advised due to potential sensitivity to moisture and light.
Ethyl 2-bromo-3-chloro-6-fluorobenzoate structure
1805478-71-0 structure
Product name:Ethyl 2-bromo-3-chloro-6-fluorobenzoate
CAS No:1805478-71-0
MF:C9H7BrClFO2
MW:281.506084680557
CID:4794645

Ethyl 2-bromo-3-chloro-6-fluorobenzoate Chemical and Physical Properties

Names and Identifiers

    • Ethyl 2-bromo-3-chloro-6-fluorobenzoate
    • Inchi: 1S/C9H7BrClFO2/c1-2-14-9(13)7-6(12)4-3-5(11)8(7)10/h3-4H,2H2,1H3
    • InChI Key: HJZBYLGMWNVAJX-UHFFFAOYSA-N
    • SMILES: BrC1C(=CC=C(C=1C(=O)OCC)F)Cl

Computed Properties

  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 3
  • Complexity: 215
  • XLogP3: 3.6
  • Topological Polar Surface Area: 26.3

Ethyl 2-bromo-3-chloro-6-fluorobenzoate Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Alichem
A015002779-250mg
Ethyl 2-bromo-3-chloro-6-fluorobenzoate
1805478-71-0 97%
250mg
484.80 USD 2021-05-31
Alichem
A015002779-1g
Ethyl 2-bromo-3-chloro-6-fluorobenzoate
1805478-71-0 97%
1g
1,519.80 USD 2021-05-31
Alichem
A015002779-500mg
Ethyl 2-bromo-3-chloro-6-fluorobenzoate
1805478-71-0 97%
500mg
823.15 USD 2021-05-31
Aaron
AR022IEX-250mg
Ethyl 2-bromo-3-chloro-6-fluorobenzoate
1805478-71-0 95%
250mg
$557.00 2025-02-13

Additional information on Ethyl 2-bromo-3-chloro-6-fluorobenzoate

Ethyl 2-bromo-3-chloro-6-fluorobenzoate (CAS No. 1805478-71-0): A Versatile Intermediate in Modern Pharmaceutical Synthesis

Ethyl 2-bromo-3-chloro-6-fluorobenzoate, identified by its Chemical Abstracts Service (CAS) number 1805478-71-0, is a significant compound in the realm of pharmaceutical chemistry. This benzoate derivative features a unique structural motif characterized by the presence of bromine, chlorine, and fluorine substituents at specific positions on the aromatic ring. Such a configuration makes it a valuable intermediate in the synthesis of various pharmacologically active molecules, particularly those targeting neurological and anti-inflammatory pathways.

The compound's structural attributes—specifically the electron-withdrawing effects of the halogen atoms—enhance its reactivity, making it a preferred building block for medicinal chemists. The bromine and chlorine atoms introduce electrophilic centers that are conducive to nucleophilic substitution reactions, while the fluorine atom can modulate metabolic stability and binding affinity. These properties have been leveraged in recent years to develop novel therapeutic agents with improved efficacy and reduced side effects.

In recent years, Ethyl 2-bromo-3-chloro-6-fluorobenzoate has garnered attention for its role in synthesizing small-molecule inhibitors targeting enzymes involved in cancer metabolism. For instance, studies have demonstrated its utility in generating derivatives that inhibit poly(ADP-ribose) polymerase (PARP) enzymes, which play a crucial role in DNA repair and are implicated in tumor resistance to chemotherapy. The introduction of fluorine at the 6-position has been shown to enhance binding affinity to PARP inhibitors, potentially leading to more potent anti-cancer agents.

The compound's versatility extends to the development of anti-inflammatory drugs as well. Researchers have utilized Ethyl 2-bromo-3-chloro-6-fluorobenzoate as a precursor in synthesizing nonsteroidal anti-inflammatory drug (NSAID) analogs. The halogen substituents facilitate modifications that can fine-tune the pharmacokinetic profile of these compounds, improving their bioavailability and reducing gastrointestinal irritation—a common limitation of traditional NSAIDs.

Advances in computational chemistry have further highlighted the potential of Ethyl 2-bromo-3-chloro-6-fluorobenzoate. Molecular modeling studies indicate that its scaffold can be optimized to enhance interactions with biological targets by adjusting the spatial arrangement of substituents. This approach has led to the discovery of novel scaffolds with improved pharmacological properties, underscoring the compound's importance in drug discovery.

The synthesis of Ethyl 2-bromo-3-chloro-6-fluorobenzoate itself is an intricate process that requires precise control over reaction conditions. Typically, it involves multi-step organic transformations starting from commercially available benzoic acid derivatives. The introduction of bromine and chlorine is achieved through electrophilic aromatic substitution reactions, while fluorination is often performed using metal-halogen exchange followed by quenching with fluorinating agents. These synthetic strategies highlight the compound's significance as a synthetic intermediate in industrial-scale pharmaceutical production.

In conclusion, Ethyl 2-bromo-3-chloro-6-fluorobenzoate represents a cornerstone in modern pharmaceutical synthesis. Its unique structural features and reactivity make it an indispensable tool for medicinal chemists seeking to develop innovative therapeutic agents. As research continues to uncover new applications for this compound, its importance is likely to grow further, solidifying its role as a key intermediate in the quest for next-generation pharmaceuticals.

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